molecular formula C14F8N2O2S B14549580 4,4'-Sulfonylbis(tetrafluorobenzonitrile) CAS No. 61907-52-6

4,4'-Sulfonylbis(tetrafluorobenzonitrile)

Cat. No.: B14549580
CAS No.: 61907-52-6
M. Wt: 412.22 g/mol
InChI Key: RCUOVLSVOYLKKN-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis(tetrafluorobenzonitrile) is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of sulfonyl and tetrafluorobenzonitrile groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(tetrafluorobenzonitrile) typically involves the reaction of 4,4’-diallyldiphenylsulfone with tetrafluorobenzonitrile under controlled conditions. The reaction is carried out at elevated temperatures (195-210°C) under an inert gas atmosphere to prevent unwanted side reactions . The presence of a heterocyclic compound and an amino compound facilitates the reaction, leading to the formation of the desired product with high purity and yield .

Industrial Production Methods: Industrial production of 4,4’-Sulfonylbis(tetrafluorobenzonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Sulfonylbis(tetrafluorobenzonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted tetrafluorobenzonitrile compounds .

Scientific Research Applications

4,4’-Sulfonylbis(tetrafluorobenzonitrile) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(tetrafluorobenzonitrile) involves its interaction with specific molecular targets and pathways. The sulfonyl and tetrafluorobenzonitrile groups play a crucial role in its reactivity and binding affinity. The compound can form strong interactions with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • 4,4’-Sulfonylbis(2,3,5,6-tetrafluorobenzonitrile)
  • 4,4’-Sulfonylbis(diphenylsulfone)
  • 4,4’-Sulfonylbis(phenol)

Comparison: 4,4’-Sulfonylbis(tetrafluorobenzonitrile) is unique due to the presence of tetrafluorobenzonitrile groups, which impart distinct electronic and steric properties. Compared to other sulfonylbis compounds, it exhibits higher reactivity and stability, making it suitable for a broader range of applications .

Properties

CAS No.

61907-52-6

Molecular Formula

C14F8N2O2S

Molecular Weight

412.22 g/mol

IUPAC Name

4-(4-cyano-2,3,5,6-tetrafluorophenyl)sulfonyl-2,3,5,6-tetrafluorobenzonitrile

InChI

InChI=1S/C14F8N2O2S/c15-5-3(1-23)6(16)10(20)13(9(5)19)27(25,26)14-11(21)7(17)4(2-24)8(18)12(14)22

InChI Key

RCUOVLSVOYLKKN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)C#N)F)F)F)F

Origin of Product

United States

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